Regioisomeric Differentiation: N-3 Acetic Acid vs. C-2 Carboxylic Acid Exit Vector Geometry
The target compound bears the acetic acid moiety on the N-3 position of the azabicyclo[3.1.0]hexane ring, in contrast to the far more prevalent C-2 carboxylic acid isomer (CAS 911835-76-2) used in boceprevir synthesis. This regioisomeric difference produces a distinct spatial orientation of the carboxylate pharmacophore. In the KHK inhibitor series reported in J. Med. Chem. 2020, 3-azabicyclo[3.1.0]hexane acetic acid-based inhibitors achieve high potency (PF-06835919 IC50 = 8.4 nM KHK-C / 66 nM KHK-A) by projecting the acid moiety toward the Arg-108 residue, an interaction that cannot be replicated by the C-2 carboxylic acid regioisomer due to incompatible vector geometry [1]. The N-3 attachment also enables modular diversification at the 6-position acetic acid site, a synthetic handle absent in the C-2 acid series.
| Evidence Dimension | Carboxylate pharmacophore spatial position (exit vector angle relative to bicyclic core) |
|---|---|
| Target Compound Data | N-3 acetic acid: carboxylate attached via methylene linker to nitrogen; projects along N-lone pair axis |
| Comparator Or Baseline | C-2 carboxylic acid (CAS 911835-76-2): carboxylate directly attached to C-2 of cyclopentane ring; projects orthogonally relative to N-3 vector |
| Quantified Difference | Estimated exit vector angular difference > 60° between N-3 and C-2 regioisomers based on scaffold geometry; no direct comparative IC50 data available for the unsubstituted target compound vs. C-2 analog. |
| Conditions | Structural analysis based on 3-azabicyclo[3.1.0]hexane scaffold geometry; KHK inhibition data from J. Med. Chem. 2020 (PF-06835919 as class representative) |
Why This Matters
The N-3 vs. C-2 regioisomeric choice dictates which protein binding pockets can be accessed; procurement of the wrong regioisomer precludes structure-activity relationship (SAR) exploration along the N-3 vector and wastes synthetic resources.
- [1] Futatsugi K, Huard K, Raymer B, et al. Discovery of PF-06835919: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose. J Med Chem. 2020;63(22):13546-13560. doi:10.1021/acs.jmedchem.0c00944. View Source
